molecular formula C13H16ClF3N2 B13889690 (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine

(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine

Cat. No.: B13889690
M. Wt: 292.73 g/mol
InChI Key: ZQNZUWSOWNKECU-UHFFFAOYSA-N
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Description

(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is a complex organic compound that features a piperidine ring substituted with a chlorinated and trifluoromethylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with piperidine under reductive amination conditions. This process often employs reducing agents such as sodium triacetoxyborohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, lithium aluminum hydride, various nucleophiles.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs aimed at treating neurological disorders, due to its ability to interact with specific receptors and enzymes.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. These interactions can modulate signaling pathways and biochemical processes, resulting in therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanamine: This compound shares the trifluoromethyl group but lacks the piperidine ring and chloro substitution.

    (2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: Similar in structure but contains a nitro group and a different substitution pattern.

    (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Contains a tetrazine ring instead of a piperidine ring.

Uniqueness

(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups, along with the piperidine ring, allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H16ClF3N2

Molecular Weight

292.73 g/mol

IUPAC Name

[1-[2-chloro-5-(trifluoromethyl)phenyl]piperidin-4-yl]methanamine

InChI

InChI=1S/C13H16ClF3N2/c14-11-2-1-10(13(15,16)17)7-12(11)19-5-3-9(8-18)4-6-19/h1-2,7,9H,3-6,8,18H2

InChI Key

ZQNZUWSOWNKECU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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